molecular formula C11H16FN3O2 B1483472 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2098042-00-1

1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483472
CAS No.: 2098042-00-1
M. Wt: 241.26 g/mol
InChI Key: JZORCNKDPDHBBW-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a novel heterocyclic compound that serves as a specialized building block in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a pyrazole core substituted with a carboxylic acid group, a 2-fluoroethyl chain, and a piperidine ring . The integration of a piperidine moiety is of significant interest, as it is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals . The primary research value of this compound lies in its application as a key intermediate for the synthesis of more complex molecules. The carboxylic acid functional group provides a versatile handle for further derivatization, particularly through amide bond formation to create a diverse array of analogs . Compounds containing both pyrazole and piperidine subunits are frequently explored for their potential pharmacological activities. Pyrazole derivatives, as a class, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The presence of the fluorine atom, a common bioisostere, can influence the molecule's physicochemical properties, such as its metabolic stability and membrane permeability, making it a valuable component in the design of candidate drugs . Researchers may utilize this building block in the development of DNA-encoded libraries or as a chiral precursor for creating heterocyclic amino acid-like derivatives, which are crucial in modern drug discovery efforts for probing biological pathways and identifying new therapeutic agents . This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-piperidin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h6,8,13H,1-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZORCNKDPDHBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluoroethyl group and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C11H17FN4OC_{11}H_{17}FN_{4}O. The structural features that contribute to its biological activity include:

  • Fluoroethyl group : Enhances lipophilicity and may influence receptor binding.
  • Piperidinyl group : Known for its role in various pharmacological activities.

The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. The precise mechanisms remain an area of ongoing research.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

CompoundActivityReference
Pyrazole Derivative AInhibition of E. coli
Pyrazole Derivative BInhibition of S. aureus

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In a carrageenan-induced edema model, certain pyrazole compounds demonstrated substantial inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

CompoundInhibition (%)Standard Comparison
Compound 5a84.2%Diclofenac (86.72%)
Compound 10a75%Ibuprofen

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. These compounds have been shown to induce apoptosis in cancer cell lines, suggesting their utility as anticancer agents .

StudyCell LineResult
Study AFaDu (hypopharyngeal)Enhanced cytotoxicity compared to bleomycin
Study BVarious cancer linesInduction of apoptosis

Case Studies

A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, several compounds exhibited promising results in both anti-inflammatory and antimicrobial assays . Another investigation focused on the anticancer properties of pyrazole derivatives, noting significant activity against specific cancer cell lines .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid can interact with neurotransmitter receptors, particularly in the context of anxiety and depression. For instance, studies have shown that pyrazole derivatives exhibit anxiolytic effects by modulating GABAergic transmission, which is crucial for maintaining neural excitability and emotional balance .

Case Study:
A study published in a peer-reviewed journal explored the effects of pyrazole derivatives on GABA receptors. The results demonstrated significant anxiolytic properties, suggesting that compounds like this compound could be developed into therapeutic agents for anxiety disorders .

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer properties. Pyrazole derivatives have been found to inhibit specific enzymes involved in cancer cell proliferation and survival. Notably, compounds targeting tryptophan 2,3-dioxygenase (TDO) have shown promise in cancer treatment by disrupting the immunosuppressive environment created by tumors .

Case Study:
In a recent study, researchers synthesized various pyrazole derivatives and tested their efficacy against cancer cell lines. The findings indicated that certain derivatives significantly reduced cell viability and induced apoptosis in tumor cells through the inhibition of TDO activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the piperidine ring or the introduction of different substituents on the pyrazole moiety can enhance its bioactivity and selectivity towards specific targets.

Modification TypeEffect on ActivityReference
FluorinationIncreased potency against cancer cells
Alkyl substitutionEnhanced GABA receptor affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications at the N1 Position

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic Acid (CAS 2092490-89-4)
  • Structure : Replaces the piperidin-3-yl group with a thiophen-2-yl ring.
  • Molecular Weight : 240.26 g/mol (C₁₀H₉FN₂O₂S) vs. the target compound’s estimated weight of ~255.27 g/mol (C₁₁H₁₄FN₃O₂).
  • However, the absence of the piperidine ring reduces basicity and hydrogen-bonding capacity .
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 1427014-31-0)
  • Structure : Lacks the piperidin-3-yl group and has a methyl substituent at C3.
  • Molecular Weight : 186.16 g/mol (C₇H₉FN₂O₂).
  • Impact : The smaller size and lack of a tertiary amine (piperidine) reduce steric bulk and basicity, likely decreasing binding affinity to targets requiring a basic nitrogen .

Substituent Modifications at the C3 Position

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
  • Structure : Replaces piperidin-3-yl with a trifluoromethyl group.
  • Molecular Weight : 208.13 g/mol (C₆H₅F₃N₂O₂).
  • Impact : The electron-withdrawing CF₃ group increases acidity (pKa ~1–2) compared to the target compound (pKa ~4–5 for the piperidine NH), altering solubility and interaction with basic residues in enzymes .
3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic Acid (CAS 1014081-44-7)
  • Structure : Substitutes piperidin-3-yl with a dihydrobenzofuran group.
  • Molecular Weight : 230.23 g/mol (C₁₂H₁₀N₂O₃).
  • Impact: The benzofuran moiety enhances lipophilicity (clogP ~2.5 vs.

Modifications in Both N1 and C3 Positions

1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic Acid (CAS 500011-97-2)
  • Structure : Combines a 3-chloropyridinyl group at N1 and a trifluoroethoxy group at C3.
  • Molecular Weight : 355.69 g/mol (C₁₂H₈ClF₃N₃O₃).
  • Impact : The chlorine and trifluoroethoxy groups increase electronegativity, enhancing interactions with hydrophobic pockets in targets like insecticidal proteins .

Comparative Analysis Table

Compound Name N1 Substituent C3 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Fluoroethyl Piperidin-3-yl ~255.27 High basicity, potential CNS targeting
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-... 2-Fluoroethyl Thiophen-2-yl 240.26 Enhanced π-π stacking
1-Methyl-3-(trifluoromethyl)-... Methyl Trifluoromethyl 208.13 High acidity, enzyme inhibition
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoro... 3-Chloropyridin-2-yl 2,2,2-Trifluoroethoxy 355.69 Insecticidal activity

Preparation Methods

General Synthetic Strategy for N-Substituted Pyrazole-5-Carboxylic Acids

The synthesis of N-substituted 1H-pyrazole-5-carboxylic acids typically follows a sequence involving:

  • Formation of the pyrazole ring via condensation of hydrazine derivatives with β-dicarbonyl or β-enaminone precursors.
  • Introduction of the N-substituent (such as 2-fluoroethyl) by alkylation of the pyrazole nitrogen.
  • Installation or transformation of the carboxylate group, often starting from esters or carboxylate intermediates, followed by hydrolysis to the acid.

A patent discloses a process for preparing N-substituted 1H-pyrazole-5-carboxylate compounds, where the N-substitution is introduced early or post-pyrazole formation, and the carboxylate ester is converted to the acid by hydrolysis (step ii-b).

Pyrazole Ring Construction via β-Enamino Diketones and Hydrazines

A widely used method for synthesizing pyrazoles involves the condensation of β-enamino diketones with hydrazine derivatives. This approach is efficient for preparing regioselective 3,5-disubstituted pyrazoles:

  • β-Keto esters derived from piperidine carboxylic acids are converted to β-enamino diketones using N,N-dimethylformamide dimethyl acetal.
  • These β-enamino diketones react with hydrazine derivatives to form the pyrazole ring.
  • For piperidin-3-yl substitution, chiral or achiral β-enamino diketones derived from piperidine-3-carboxylic acid are used.
  • The N-1 position can be subsequently alkylated with alkyl halides such as 2-fluoroethyl bromide to introduce the fluoroethyl substituent.

This method was demonstrated for similar N-Boc-piperidinyl pyrazole carboxylates, yielding regioselective products with good yields (40-80%) depending on substituents and reaction conditions.

N-Alkylation with 2-Fluoroethyl Halides

The introduction of the 2-fluoroethyl group at the pyrazole N-1 position is commonly achieved by N-alkylation:

  • The pyrazole NH is treated with a base (e.g., potassium carbonate or sodium hydride) to generate the nucleophilic pyrazole anion.
  • The anion then reacts with 2-fluoroethyl bromide or chloride under controlled temperature conditions to afford the N-(2-fluoroethyl) substituted pyrazole.
  • This step requires careful control to avoid over-alkylation or side reactions.

This approach aligns with general alkylation methods for pyrazoles described in literature.

Carboxylic Acid Formation by Hydrolysis of Esters

The carboxylic acid function at C-5 is often introduced by hydrolysis of corresponding esters:

  • The pyrazole-5-carboxylate esters (e.g., methyl or ethyl esters) are subjected to acidic or basic hydrolysis.
  • Acidic hydrolysis with aqueous mineral acids (e.g., HCl) or basic hydrolysis with NaOH in aqueous/organic solvents converts esters to carboxylic acids.
  • The hydrolysis step must be optimized to avoid decomposition or side reactions due to the sensitivity of the fluoroethyl group.

However, some patents note challenges in isolation and purification at this stage due to solubility and low yields (~26%) when using certain extraction methods, indicating the need for optimized purification protocols.

Alternative Synthetic Routes and Catalytic Methods

Other methods reported for pyrazole synthesis, which could be adapted for this compound, include:

  • Japp-Klingemann reaction for hydrazone formation followed by cyclization.
  • Use of transition metal catalysts (e.g., Cu, Fe) for coupling reactions leading to pyrazole cores.
  • Oxidation steps to convert dihydropyrazole intermediates to aromatic pyrazoles.
  • Use of iodine or other halogenating agents to facilitate ring closure or functionalization.

However, for industrial scale-up, methods avoiding explosive or toxic reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and minimizing environmental impact are preferred.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
1 β-Keto ester formation Piperidine-3-carboxylic acid + Meldrum’s acid + EDC·HCl, DMAP 60-85 Formation of β-keto esters
2 β-Enamino diketone synthesis β-Keto ester + DMF·DMA 70-90 Precursor for pyrazole ring formation
3 Pyrazole ring formation β-Enamino diketone + hydrazine derivatives 50-80 Regioselective cyclocondensation
4 N-Alkylation Pyrazole + base + 2-fluoroethyl bromide 60-75 Introduction of 2-fluoroethyl group
5 Ester hydrolysis Acidic or basic aqueous hydrolysis 50-70 Conversion to carboxylic acid
6 Purification Extraction, chromatography Variable (low to moderate) Optimization needed for yield and purity

Research Findings and Considerations

  • The regioselectivity of pyrazole formation can be influenced by solvent choice and substituents on hydrazines and diketones.
  • The presence of the piperidin-3-yl group requires careful stereochemical control during β-keto ester and β-enamino diketone synthesis to maintain chirality if desired.
  • N-Alkylation with fluoroalkyl halides is feasible but sensitive to reaction conditions to avoid decomposition or side reactions.
  • Hydrolysis and purification steps are critical bottlenecks; methods involving preparative liquid chromatography or alternative extraction solvents may improve yields.
  • Industrial scale synthesis demands minimizing hazardous reagents and waste, favoring catalytic and green chemistry methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodology : A multi-step synthesis is typically employed. For example, pyrazole carboxylate derivatives are synthesized via condensation reactions, as seen in related compounds (e.g., ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) . Key steps include:

  • Substitution : Introducing the 2-fluoroethyl group via nucleophilic substitution using fluoroethyl halides.
  • Coupling : Suzuki-Miyaura cross-coupling to attach the piperidin-3-yl moiety, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated DMF/water mixtures .
  • Hydrolysis : Converting ester intermediates to carboxylic acids using NaOH/EtOH.
  • Optimization : Yield improvements are achieved by adjusting reaction time (48–72 hours), temperature (80–100°C), and stoichiometric ratios (1.2–1.5 equivalents of boronic acids) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluoroethyl proton signals at δ 4.5–5.0 ppm; piperidinyl CH₂ groups at δ 2.5–3.0 ppm) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₇FN₃O₂: 266.1301) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the fluoroethyl group or oxidation of the piperidine ring .

Advanced Research Questions

Q. How do stereoelectronic effects of the 2-fluoroethyl and piperidinyl groups influence binding to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) to analyze electron distribution and electrostatic potential maps. The fluoroethyl group’s electronegativity may enhance hydrogen bonding, while the piperidine ring’s conformation affects hydrophobic interactions .
  • Docking Studies : Molecular docking against targets like Lp-PLA2 (a phospholipase implicated in inflammation) to predict binding affinities .
    • Data Contradictions : Conflicting SAR reports for similar pyrazoles suggest fluorinated substituents may increase potency in some assays (e.g., anti-inflammatory) but reduce it in others (e.g., CNS penetration) .

Q. What strategies resolve discrepancies in reported biological activities of structurally analogous pyrazole-carboxylic acids?

  • Approach :

  • Meta-Analysis : Compare data from standardized assays (e.g., IC₅₀ values in enzyme inhibition studies). For example, fluorophenyl-substituted pyrazoles show variability in COX-2 inhibition due to assay conditions (e.g., pH, co-solvents) .
  • Control Experiments : Re-evaluate activity under uniform conditions (e.g., 10% DMSO in PBS, 37°C) .

Q. How can in vivo pharmacokinetic properties (e.g., bioavailability, half-life) be predicted or optimized for this compound?

  • Methods :

  • LogP Measurement : Determine partition coefficient (e.g., shake-flask method) to assess lipophilicity. The carboxylic acid group may reduce LogP, improving solubility but limiting blood-brain barrier penetration .
  • Pro-drug Design : Esterification of the carboxylic acid to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-(2-fluoroethyl)-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

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